5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
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Overview
Description
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride is a complex organic compound with the molecular formula C₃₃H₄₇N₃O₄·ClH. This compound is characterized by its intricate structure, which includes multiple methoxy groups and nitrile functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethoxyphenyl Intermediate: This involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate alkylating agent under basic conditions to form the dimethoxyphenyl intermediate.
Nitrile Formation: The intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Imino Formation: The nitrile intermediate undergoes a condensation reaction with methylamine to form the imino compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to optimize reaction rates and minimize side reactions.
Catalyst Selection: Use of efficient catalysts to enhance reaction efficiency.
Purification Steps: Multiple purification steps, including recrystallization and chromatography, to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to primary amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of specific genes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-(Ethyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
- 5,5’-(Propyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride
Uniqueness
5,5’-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride is unique due to its specific imino and nitrile functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
2726492-31-3 |
---|---|
Molecular Formula |
C33H48ClN3O4 |
Molecular Weight |
586.2 g/mol |
IUPAC Name |
5-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C33H47N3O4.ClH/c1-24(2)32(22-34,26-12-14-28(37-6)30(20-26)39-8)16-10-18-36(5)19-11-17-33(23-35,25(3)4)27-13-15-29(38-7)31(21-27)40-9;/h12-15,20-21,24-25H,10-11,16-19H2,1-9H3;1H |
InChI Key |
LTHJOWASXURSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCN(C)CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
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